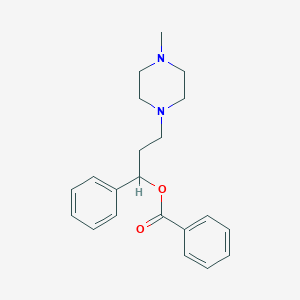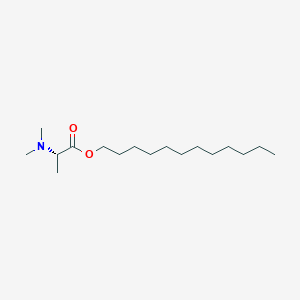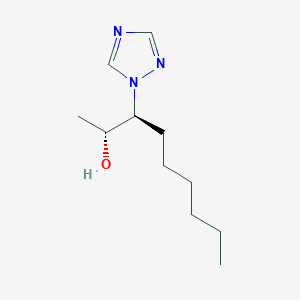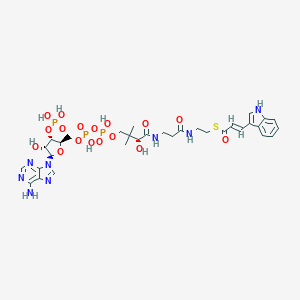
2-(2-carboxyethyl)aziridine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-carboxyethyl)aziridine-2-carboxylic Acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as CAA, and it is a cyclic amino acid that contains an aziridine ring. CAA has been found to have a wide range of applications in various fields, including biomedical research, drug discovery, and materials science.
Mechanism Of Action
The mechanism of action of CAA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of certain molecules. CAA has been found to inhibit the activity of pyridoxal phosphate-dependent enzymes, which are involved in the biosynthesis of amino acids, neurotransmitters, and other important molecules.
Biochemical And Physiological Effects
CAA has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, CAA has been found to have antioxidant properties, making it a potential target for the treatment of oxidative stress-related diseases. CAA has also been found to have a neuroprotective effect, making it a potential target for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using CAA in lab experiments is its stability. CAA is a stable compound that can be easily synthesized and stored. Additionally, CAA has a unique structure that makes it a useful tool for studying the activity of enzymes involved in the biosynthesis of certain molecules.
One of the limitations of using CAA in lab experiments is its toxicity. CAA has been found to be toxic to certain cell types, making it difficult to use in certain experiments. Additionally, CAA has a short half-life, which can make it difficult to study its effects over a long period of time.
Future Directions
There are several future directions for the study of CAA. One area of research is the development of CAA-based drugs for the treatment of cancer and other diseases. Another area of research is the study of the mechanism of action of CAA, which could lead to the development of new drugs that target the same pathways. Additionally, the use of CAA in materials science is an area of research that has the potential to lead to the development of new materials with unique properties.
Synthesis Methods
The synthesis of CAA is a complex process that involves several steps. One of the most commonly used methods for synthesizing CAA is through the reaction of serine with glyoxal. This reaction produces a Schiff base intermediate, which is then cyclized to form CAA. Other methods for synthesizing CAA include the reaction of serine with glyoxylic acid or the reaction of glycine with glyoxal.
Scientific Research Applications
CAA has been extensively studied in scientific research due to its unique properties. One of the most important applications of CAA is in the field of drug discovery. CAA has been found to have potential as a drug target for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, CAA has been found to have anti-inflammatory properties, making it a potential target for the treatment of inflammatory diseases.
properties
CAS RN |
157643-41-9 |
|---|---|
Product Name |
2-(2-carboxyethyl)aziridine-2-carboxylic Acid |
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-(2-carboxyethyl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-4(9)1-2-6(3-7-6)5(10)11/h7H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
FWZAXTATSWXGNX-UHFFFAOYSA-N |
SMILES |
C1C(N1)(CCC(=O)O)C(=O)O |
Canonical SMILES |
C1C(N1)(CCC(=O)O)C(=O)O |
synonyms |
2-Aziridinepropanoicacid,2-carboxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)









